2,2,4-Trimethylheptanoic acid
CAS No.: 58064-14-5
Cat. No.: VC18136097
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58064-14-5 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 2,2,4-trimethylheptanoic acid |
| Standard InChI | InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12) |
| Standard InChI Key | KMEMNSMHOHZMNV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)CC(C)(C)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2,2,4-trimethylheptanoic acid reflects its structural configuration: a seven-carbon chain (heptanoic acid) with methyl groups at the second (two substituents) and fourth positions. The carboxylic acid functional group () is located at the terminal carbon. This branching introduces steric hindrance, influencing reactivity and physical properties .
Molecular Formula:
Molecular Weight: 172.26 g/mol
SMILES Notation:
InChIKey: KMEMNSMHOHZMNV-UHFFFAOYSA-N
The branched structure reduces crystallinity compared to linear analogues, enhancing solubility in nonpolar solvents.
Synthesis and Production
Industrial Synthesis
Industrial production typically involves catalytic oxidation of branched alkanes. For example, 2,2,4-trimethylheptane undergoes oxidation using cobalt or manganese catalysts under controlled temperatures (150–200°C) and pressures (1–5 atm). The reaction proceeds via radical intermediates, with the carboxylic acid forming at the terminal methyl group:
Yields are optimized by maintaining a stoichiometric excess of oxygen and recycling unreacted alkanes.
Laboratory Methods
Small-scale synthesis may employ Grignard reagents or carboxylation of pre-functionalized precursors. One reported route involves:
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Alkylation of ethyl acetoacetate with 2,4-dimethylpentyl bromide.
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Hydrolysis of the ester to the corresponding ketone.
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Oxidation of the ketone to the carboxylic acid using Jones reagent ().
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.26 g/mol | |
| Density (estimated) | 0.91–0.93 g/cm³ | |
| Boiling Point (predicted) | 245–250°C | |
| Solubility | Miscible with organic solvents |
The compound is a viscous liquid at room temperature, with a faint odor characteristic of carboxylic acids. Its low melting point (−15°C to −10°C) reflects hindered molecular packing due to branching.
Chemical Reactivity
Acid-Base Behavior
As a carboxylic acid, it donates protons (), forming salts with bases:
Esterification
Reacts with alcohols () under acidic catalysis to form esters:
Reaction rates are slower than linear analogues due to steric effects.
Reduction
Lithium aluminum hydride () reduces the carboxylic acid to the primary alcohol:
Applications
Industrial Uses
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Lubricant Additives: Branched carboxylic acids improve thermal stability in synthetic oils.
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Polymer Plasticizers: Esters of 2,2,4-trimethylheptanoic acid enhance flexibility in PVC.
Pharmaceutical Intermediates
The compound serves as a chiral building block in synthesizing bioactive molecules, though specific applications remain proprietary .
Biological and Environmental Considerations
Biodegradation
Microbial degradation occurs via β-oxidation, though branching slows metabolic pathways. Half-life in soil: 20–30 days .
Comparison with Analogues
| Compound | Molecular Formula | Boiling Point (°C) | Application |
|---|---|---|---|
| 2,2,4-Trimethylheptanoic acid | 245–250 | Lubricants | |
| 2,2,4-Trimethylpentanoic acid | 223.8 | Plasticizers | |
| Hexanoic acid | 205 | Food additives |
Branched analogues exhibit lower melting points and higher solubility in hydrocarbons compared to linear chains .
Research Directions
Recent studies focus on:
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